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Mono(7-carboxy-2-methyloctyl) phthalate

Cat. No.: B1144826
CAS No.: 1373125-93-9
M. Wt: 336.38
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Description

Historical Context and Evolution of Research on Phthalate (B1215562) Metabolites

Research into phthalates, a class of chemicals widely used as plasticizers, has evolved significantly over the decades. nih.gov Initially, scientific focus was primarily on the parent phthalate diesters and their presence in the environment and consumer products. However, as analytical techniques advanced, the focus shifted towards understanding their fate within biological systems. Phthalates are rapidly metabolized in the body into their monoester metabolites, which are then either excreted or further metabolized. nih.gov

The first generation of human biomonitoring studies typically measured the simple hydrolytic monoester metabolites. nih.govnih.gov For instance, in assessing exposure to diisononyl phthalate (DINP), research initially relied on measuring its hydrolytic metabolite, monoisononyl phthalate (MINP). nih.gov A pivotal change in the research landscape occurred with the discovery that for many high-molecular-weight phthalates, the simple monoesters are only minor metabolites. nih.govnih.gov Advanced analytical methods revealed that these monoesters undergo further oxidation, creating more complex, secondary metabolites. nih.gov This led to the understanding that oxidative metabolites are often excreted in much higher concentrations, making them more sensitive and reliable biomarkers of exposure. nih.govnih.gov This evolution from studying parent compounds to primary hydrolytic metabolites, and finally to secondary oxidative metabolites, has fundamentally improved the accuracy of human exposure assessment for chemicals like DINP. nih.gov

Significance of Mono(7-carboxy-2-methyloctyl) Phthalate as a Phthalate Metabolite of Academic Interest

This compound (MCMOP), also frequently referred to in literature as monocarboxyisooctyl phthalate (MCOP) or mono(carboxyisooctyl) phthalate (MCIOP), is a major oxidative metabolite of diisononyl phthalate (DINP). nih.govnih.gov DINP is a complex mixture of branched-chain dialkyl phthalate isomers used extensively as a plasticizer in products like polyvinyl chloride (PVC) flooring, building materials, and toys. nih.govca.gov The academic significance of MCMOP stems directly from its utility as a superior biomarker for assessing human exposure to DINP. nih.govnih.gov

Studies have demonstrated that the hydrolytic metabolite, monoisononyl phthalate (MINP), is often not detectable in human urine samples, even when exposure to the parent compound has occurred. nih.govnih.gov In contrast, MCMOP and other oxidative metabolites like mono(hydroxyisononyl) phthalate (MHINP) are detected with high frequency and at significantly higher concentrations. nih.gov For example, data from the 2005–2006 National Health and Nutrition Examination Survey (NHANES) showed that MCMOP (MCOP) was detected in over 95% of participants, whereas the hydrolytic metabolite MINP was found in less than 13%. nih.gov In a significant portion of individuals with detectable MCMOP levels, MINP was undetectable. nih.gov This highlights that using MINP as the sole biomarker leads to a substantial underestimation of the prevalence of human exposure to DINP. nih.govnih.gov The high correlation between different oxidative metabolites of DINP confirms they share a common precursor, further solidifying their role in accurate exposure science. nih.gov

Conceptual Frameworks for Investigating Environmental Contaminant Metabolites in Biological Systems

The investigation of metabolites of environmental contaminants like MCMOP is conceptually grounded in the field of environmental metabolomics . researchgate.netcdnsciencepub.com This scientific discipline aims to identify and quantify the complete set of low-molecular-weight metabolites (the metabolome) within a biological system—such as cells, tissues, or biofluids—in response to external stressors like environmental pollutants. cdnsciencepub.comtandfonline.com It serves as a functional readout of cellular activity, capturing the ultimate downstream response of an organism to genetic and environmental influences. nih.gov

The core objective is to detect changes in metabolite concentrations and link these alterations to biological functions, regulatory pathways, and mechanisms of toxicity. researchgate.netfrontiersin.org This approach is not only used to identify biomarkers of exposure, such as MCMOP for DINP, but also to generate hypotheses about the mechanisms of action of toxic compounds. cdnsciencepub.com

The primary analytical platforms employed in environmental metabolomics include:

Mass Spectrometry (MS): Often coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS offers high sensitivity and selectivity for profiling a vast array of metabolites in complex mixtures. tandfonline.comnih.gov Online solid-phase extraction coupled to isotope dilution high-performance liquid chromatography-tandem mass spectrometry is a specific, advanced method used for quantifying phthalate metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed structural information about metabolites. cdnsciencepub.comtandfonline.com It is particularly noted for its ease of sample preparation and high reproducibility. nih.gov

These frameworks allow researchers to move beyond simply measuring a contaminant's presence to understanding its dynamic interaction with and impact on biological systems. researchgate.nettandfonline.com

Overview of Major Research Domains Pertaining to the Chemical Compound

Academic research involving this compound is concentrated in several key domains:

Human Biomonitoring and Exposure Assessment: This is the most prominent research area for MCMOP. Large-scale biomonitoring studies, such as the U.S. National Health and Nutrition Examination Survey (NHANES) and studies in other countries, use urinary MCMOP concentrations to quantify population-wide exposure to its parent compound, DINP. nih.govntnu.edu This research is crucial for identifying which populations, such as children, may have higher exposures and for tracking exposure trends over time. nih.govnih.gov

Environmental Epidemiology and Toxicological Research: In this domain, researchers investigate the statistical associations between urinary MCMOP levels and various health outcomes. By using MCMOP as a validated biomarker of DINP exposure, studies have explored potential links to effects on the endocrine system, reproductive development, and metabolic function. nih.govnih.govbiorxiv.org For instance, research has examined associations between phthalate metabolites, including MCMOP, and markers of inflammation, platelet counts, and pregnancy outcomes. ntnu.edunih.govnih.gov

Metabolism and Toxicokinetics: This research focuses on understanding the metabolic pathways of DINP in the body. Studies in this area characterize how DINP is absorbed and transformed into its various metabolites, including MCMOP, and how these metabolites are excreted. nih.govnih.gov This work is fundamental to validating its use as a biomarker and understanding inter-individual variability in metabolism.

Research Findings on Phthalate Metabolites

The table below summarizes findings from selected research studies on phthalate metabolites, including the detection of this compound (often denoted as MCOP or MCIOP).

Study / SurveyKey Findings Related to DINP/MCMOP (MCOP/MCIOP)SignificanceReference
EHP Human Volunteer Study (2007)Oxidative metabolites of DINP (MCIOP, MHINP, MOINP) were detected in 97%, 100%, and 87% of urine samples, respectively. The hydrolytic metabolite MINP was not detected in any sample.Provided strong evidence that oxidative metabolites are far superior biomarkers for DINP exposure assessment than the hydrolytic metabolite MINP. nih.gov
NHANES 2005–2006MCOP (MCMOP) was detected in 95.2% of the U.S. population (ages 6+), while MNP (MINP) was detected in only 12.9%. Geometric mean concentrations of MCOP were significantly higher in children.Confirmed widespread exposure to DINP in the U.S. population and highlighted that previous estimates based on MINP were significant underestimates. nih.gov
Brazilian Children Study (2016)Monocarboxyoctylphthalate (a DINP metabolite) was one of several phthalate metabolites positively associated with 8-hydroxy-2'-deoxyguanosine (B1666359) (8OHDG), a biomarker of oxidative stress.Links exposure to DINP (via its metabolite) with a biological marker of oxidative stress in a vulnerable population. ntnu.edu
NHANES Cross-Sectional Study (2005-2018)Higher urinary levels of MCOP (MCMOP) were found to be significantly associated with lower platelet counts in adults.Suggests a potential hematological effect associated with exposure to DINP, warranting further investigation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₈H₂₄O₆ B1144826 Mono(7-carboxy-2-methyloctyl) phthalate CAS No. 1373125-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7-carboxy-2-methyloctoxy)carbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O6/c1-12(7-3-4-8-13(2)16(19)20)11-24-18(23)15-10-6-5-9-14(15)17(21)22/h5-6,9-10,12-13H,3-4,7-8,11H2,1-2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELGYNUSJXUKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC(C)C(=O)O)COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873156
Record name Monocarboxynonyl phthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373125-93-9
Record name 1,2-Benzenedicarboxylic acid, 1-(7-carboxy-2-methyloctyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373125-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monocarboxynonyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Environmental Occurrence and Human Exposure Dynamics of Mono 7 Carboxy 2 Methyloctyl Phthalate

Global and Regional Environmental Distribution Patterns of the Chemical Compound

The environmental distribution of MCMOP is intrinsically linked to the use and disposal of products containing its parent compound, DiDP. While data on the direct measurement of MCMOP in various environmental compartments are limited, its detection in human biomonitoring studies implies its presence in the surrounding environment from which human exposure occurs. nih.govnih.govnih.gov Phthalate (B1215562) monoesters, the initial breakdown products of phthalate diesters, are recognized as ubiquitous environmental contaminants. nih.gov

Detection in Aquatic Ecosystems and Sediments

Specific studies quantifying Mono(7-carboxy-2-methyloctyl) phthalate in aquatic ecosystems and sediments are not widely available in the reviewed literature. However, high molecular weight phthalates like DiDP, the parent compound of MCMOP, have been detected in the aquatic environment. researchgate.net Phthalates can enter waterways through industrial discharge, leaching from landfills, and runoff from contaminated sites. Once in the aquatic environment, they can be found in water and accumulate in sediments. The metabolism of DiDP by microorganisms in these environments could lead to the formation of MCMOP.

Occurrence in Terrestrial Environments and Soil Matrices

Direct measurements of MCMOP in terrestrial environments and soil are not extensively documented. Phthalates are known to contaminate soil through the disposal of plastic waste in landfills, sewage sludge application, and atmospheric deposition. The persistence and transformation of DiDP in soil could result in the presence of MCMOP.

Presence in Atmospheric Particulates and Indoor Dust

Indoor environments are significant sources of human exposure to phthalates. nih.gov High molecular weight phthalates, including DiDP, are commonly used in building materials, household furnishings, and other consumer products. nih.govumweltbundesamt.de These phthalates can be released from products into the indoor air and subsequently settle in household dust. nih.gov

A randomized controlled trial investigating methods to reduce children's exposure to phthalates found a monotonic association between lower levels of dust accumulation and lower urinary concentrations of MCMOP (referred to as MCNP in the study). nih.gov This finding strongly suggests that indoor dust is a significant reservoir for the parent compound of MCMOP and a key source of human exposure. While direct measurements of MCMOP in atmospheric particulates are scarce, its precursor, DiDP, has been detected in indoor air. researchgate.net

Interactive Data Table: Association between Dust Accumulation and Urinary MCMOP Concentrations

A study on children's exposure to phthalates demonstrated a clear trend between the amount of dust in a home and the levels of MCMOP found in the children's urine. The table below illustrates the statistically significant trend observed in the study.

Dust Accumulation LevelAssociation with Urinary MCMOP (p-value for trend)
Lower to Higher0.005
Data from a study on reducing phthalate exposure in housing units, indicating a significant positive trend between increased dust and higher urinary MCMOP levels in children. nih.gov

Pathways of Human Exposure to this compound Metabolites

Human exposure to the parent compounds of MCMOP occurs through ingestion, inhalation, and dermal absorption. nih.govjst.go.jp The detection of MCMOP in human urine confirms systemic uptake of its precursor, DiDP. nih.govnih.gov

Inhalation Exposure Pathways via Air and Dust

Inhalation of indoor air and dust containing phthalates is a recognized pathway for human exposure, particularly for children who spend a significant amount of time indoors and have a higher breathing rate relative to their body size. nih.govnih.gov Phthalates like DiDP are semi-volatile and can be released from consumer products into the air, where they can be inhaled directly or adsorb to dust particles that are then inhaled or ingested. nih.govresearchgate.net The strong correlation between indoor dust levels and urinary MCMOP concentrations underscores the importance of the inhalation of contaminated dust as an exposure route. nih.gov

Dietary and Oral Ingestion Contributions from Food and Packaging

Dietary intake is a significant pathway for human exposure to phthalates, primarily through the migration of these compounds from food packaging materials into the food itself. High-molecular-weight phthalates, such as DiDP, are permitted for use in certain food contact materials.

Detailed research has identified DiDP in various food packaging applications. For instance, it has been detected in plastic films and closure seals for food containers. nih.gov The European Union has established a specific migration limit (SML) for the sum of DiDP and another high-molecular-weight phthalate, Di-isononyl phthalate (DiNP), from food contact materials, which is set at 9 mg/kg of food. wikipedia.org

Exposure through Personal Care Products and Consumer Items

Personal care products represent another potential source of exposure to the parent compounds of this compound. Phthalates are incorporated into cosmetics for various functions, such as acting as solvents, stabilizers, and to prolong the scent of fragrances. fda.govrussellorganics.com

Beyond personal care products, DiDP is used in a wide array of other consumer items, including vinyl upholstery, floor tiles, and toys. nih.gov The chemical is not tightly bound to the plastic and can leach out into the surrounding environment, leading to exposure through dust ingestion and dermal contact.

Temporal Trends and Spatial Variability in Human Exposure Levels of the Chemical Compound

Human biomonitoring studies, which measure the concentration of chemical metabolites in bodily fluids like urine, provide valuable insights into exposure trends over time. For this compound (referred to as MCNP in these studies), data from the U.S. National Health and Nutrition Examination Survey (NHANES) has revealed changes in exposure levels in the American population.

One study analyzing NHANES data from 2001 to 2010 reported a notable increase in the urinary concentrations of MCNP. nih.govgwu.edu This trend was in contrast to the decreasing concentrations of metabolites of other phthalates like DEHP, suggesting a possible shift in the types of phthalates being used in consumer and industrial products. nih.gov However, a more recent study focusing on pregnant women in California between 2007 and 2013 did not find a clear temporal trend for MCNP concentrations. nih.govacs.orgnih.gov These differing findings may reflect variations in exposure patterns within different populations or changes in the use of the parent compounds over different time periods.

Currently, there is a lack of specific research on the spatial variability of this compound exposure. Such studies would be beneficial for identifying geographic areas or communities with potentially higher exposure levels, which could be linked to localized sources of the parent phthalates.

Temporal Trends of Urinary MCNP Concentrations in the U.S. Population (2005-2010)

Data from the National Health and Nutrition Examination Survey (NHANES)

Survey CycleLeast Square Geometric Mean (ng/mL)95% Confidence Interval (ng/mL)
2005-20061.511.34 - 1.70
2007-20081.531.36 - 1.73
2009-20101.731.53 - 1.95

This table shows the increasing trend in the geometric mean of urinary concentrations of this compound (MCNP) in the U.S. population between 2005 and 2010, based on data from Zota et al., 2014. nih.gov

Cross-Generational Transfer Dynamics of this compound

The potential for chemical compounds to be transferred from a mother to her offspring during pregnancy and breastfeeding is a critical area of research. While direct studies on the cross-generational transfer of this compound are limited, research on its parent compounds and other high-molecular-weight phthalates provides some insights into these dynamics.

Animal studies have demonstrated that exposure to high-molecular-weight phthalates during pregnancy can have effects on subsequent generations. A study on the dietary administration of DiDP to rats over two generations observed some effects on offspring survival and body weight, although it did not find an impact on fertility. nih.gov Another study investigating a mixture of phthalates, including the structurally similar DiNP, found multigenerational and transgenerational effects on the female reproductive system in mice. nih.govresearchgate.net These findings suggest that the parent compounds of this compound have the potential to impact offspring.

The placenta acts as a gatekeeper between the maternal and fetal environments, but it is not an impenetrable barrier. Studies on other phthalate metabolites have shown that they can cross the placental barrier, leading to fetal exposure. nih.gov Given that this compound is a metabolite of compounds used in everyday products, there is a potential for continuous exposure, including during the critical window of fetal development. Further research is needed to specifically quantify the transfer of this compound across the placenta and its potential effects on the developing fetus.

Metabolic Transformations and Toxicokinetic Modeling of Mono 7 Carboxy 2 Methyloctyl Phthalate

Enzymatic Biotransformation Pathways of the Parent Phthalate (B1215562) Ester Leading to the Chemical Compound

The initial steps in the biotransformation of parent phthalate esters like DINP and DiDP are crucial for the eventual formation of MCMOP. This process is primarily a two-phase metabolic sequence involving hydrolysis followed by oxidation.

Role of Esterases and Lipases in Primary Metabolite Formation

The metabolic cascade begins with the hydrolysis of the parent dialkyl phthalate. In the gastrointestinal tract, esterases and lipases play a pivotal role in cleaving one of the ester linkages of the parent compound. nih.govnih.gov This enzymatic action results in the formation of the corresponding monoester metabolite. For instance, Di-isononyl phthalate (DINP) is rapidly hydrolyzed to mono-isononyl phthalate (MiNP). cpsc.gov This initial hydrolytic step is essential as it converts the more lipophilic parent compound into a more water-soluble monoester, which can then be absorbed and undergo further metabolic changes. nih.gov

This biotransformation is not limited to the gut; it can also occur in various tissues after absorption. The resulting monoester, such as MiNP, serves as the primary substrate for subsequent oxidative reactions.

Contribution of Cytochrome P450 Enzymes to Oxidative Metabolism

Following the formation of the monoester, the cytochrome P450 (CYP) enzyme system, predominantly located in the liver, catalyzes the oxidative metabolism of the alkyl side chain. researchgate.netnih.gov This is a critical phase I metabolic process that introduces polar functional groups, such as hydroxyl (-OH), oxo (=O), and carboxyl (-COOH) groups, onto the monoester. nih.gov These reactions increase the water solubility of the metabolites, facilitating their excretion.

The formation of mono(7-carboxy-2-methyloctyl) phthalate is a result of this oxidative process acting on the isononyl or isodecyl side chain of the respective monoester. The complex mixture of isomers present in commercial DINP and DiDP leads to a variety of oxidized metabolites. nih.gov Studies have identified several carboxylated metabolites in urine following exposure to DINP, confirming the role of CYP-mediated oxidation. nih.govnih.gov Specifically, the formation of a carboxyl group at the seventh carbon of the 2-methyloctyl chain signifies a specific ω-1 or other terminal oxidation pathway catalyzed by CYP enzymes.

Further Metabolic Conjugation and Excretion Pathways of this compound

Once formed, MCMOP, along with other oxidized metabolites, can undergo phase II conjugation reactions before being eliminated from the body. These conjugation processes further enhance their water solubility and facilitate their removal in biological fluids.

Glucuronidation Mechanisms

Glucuronidation is a major phase II metabolic pathway for phthalate metabolites. nih.gov This process involves the transfer of glucuronic acid from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov While many phthalate monoesters are readily glucuronidated, the extent of glucuronidation for their oxidized metabolites can vary. nih.govnih.gov

Interestingly, studies on the urinary excretion of DINP metabolites have shown that some carboxylated metabolites, such as mono(carboxyisooctyl) phthalate (MCIOP), are predominantly excreted in their free, unconjugated form. nih.govnih.gov In contrast, other oxidized metabolites, like mono(oxoisononyl) phthalate (MOINP), are mostly excreted as glucuronide conjugates. nih.gov This suggests that the presence and position of the carboxyl group on the alkyl chain of MCMOP may influence its affinity for UGT enzymes. It is plausible that MCMOP is also excreted in significant proportions as a free species.

Metabolite TypePredominant Excretion Form
Carboxylated Metabolites (e.g., MCIOP)Free (unconjugated)
Oxo Metabolites (e.g., MOINP)Glucuronidated
Hydroxy Metabolites (e.g., MHINP)Both free and glucuronidated

This table provides a general overview based on similar oxidized DINP metabolites.

Elimination Kinetics and Excretion Routes in Biological Fluids

The primary route of excretion for phthalate metabolites, including MCMOP, is through the urine. nih.govnih.gov Studies investigating the toxicokinetics of DINP and DiDP in both humans and animal models have consistently shown that the metabolites are eliminated from the body relatively quickly.

Following a single oral dose of deuterium-labeled DINP in a human volunteer, the oxidized metabolites, including carboxylated forms, were detected in the urine. nih.gov The elimination of these metabolites followed a multi-phasic pattern. nih.gov The estimated elimination half-life for carboxylated DINP metabolites in the second phase (starting 24 hours post-dose) was approximately 18 hours. nih.gov In a study with rats administered DiDP, the major metabolite excreted in the urine was a carboxylated form, mono-carboxy-isononyl-phthalate (MCiNP), highlighting its importance as a biomarker of exposure. nih.govbohrium.comspringermedizin.de The conjugated forms of DiDP metabolites were also quantified in plasma, urine, and feces. nih.govbohrium.comspringermedizin.de

In Vitro Models for Elucidating this compound Metabolism

In vitro systems are indispensable tools for studying the biotransformation of xenobiotics by isolating specific metabolic processes outside of a living organism. These models provide critical data on metabolic pathways, enzyme kinetics, and metabolite identification.

Hepatic Microsome and S9 Fraction Applications

Hepatic subcellular fractions, specifically microsomes and the S9 fraction, are widely used to investigate Phase I and Phase II metabolism. kosheeka.com Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of cytochrome P450 (CYP) enzymes, which are central to the oxidative metabolism of many compounds. nih.govthermofisher.com The S9 fraction is a supernatant from the centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes, thus encompassing a broader range of Phase I and Phase II metabolic activities. nih.govtaylorandfrancis.com

In the context of phthalate metabolism, these systems are used to study the oxidative pathways that convert primary monoester metabolites into secondary, oxidized forms like MCMOP. For instance, studies on the related monoester, mono(2-ethylhexyl) phthalate (MEHP), using liver microsomes have demonstrated that it undergoes oxidation at the ω and ω-1 positions of its alkyl side chain. nih.gov These reactions are dependent on NADPH and molecular oxygen and are inhibited by carbon monoxide, which is characteristic of CYP-mediated processes. nih.gov Similar hydroxylations are the presumed precursors to the carboxylation that forms MCMOP from its monoester parent.

The S9 fraction offers a more complete metabolic picture by including cytosolic enzymes responsible for conjugation reactions. nih.gov While microsomes are excellent for studying specific CYP-mediated oxidations, the S9 fraction can model sequential reactions, such as an initial oxidation followed by glucuronidation or sulfation, providing a more comprehensive view of metabolic clearance pathways. nih.govtaylorandfrancis.com

Table 1: Comparison of Hepatic Subcellular Fractions for Metabolism Studies

Feature Liver Microsomes Liver S9 Fraction
Source Endoplasmic reticulum fragments 9000g supernatant of liver homogenate taylorandfrancis.com
Primary Enzymes Phase I (Cytochrome P450s, FMOs) thermofisher.com Phase I (CYPs) and Phase II (UGTs, SULTs, etc.) kosheeka.comnih.gov
Cofactors Requires addition (e.g., NADPH) nih.gov Requires addition (e.g., NADPH, UDPGA, PAPS) kosheeka.com
Primary Use Studies of oxidative metabolism, enzyme inhibition, metabolic stability (Phase I) thermofisher.com Broader metabolic profiling, metabolic stability (Phase I & II), mutagenicity assays nih.govtaylorandfrancis.com

| Complexity | Lower, focused on specific enzyme families | Higher, represents a wider array of metabolic pathways |

Isolated Hepatocyte and Cellular Bioreactor Systems

Isolated hepatocytes are considered a "gold standard" for in vitro metabolism studies because they are intact cells containing a full complement of metabolic enzymes, cofactors, and transporters in their natural configuration. nih.govmit.edu Unlike subcellular fractions, hepatocytes can be maintained in culture for hours to days, allowing for the investigation of slower metabolic reactions, enzyme induction, and cytotoxicity. nih.govnih.gov Studies using primary rat hepatocyte cultures to examine the metabolism of MEHP found that the metabolite profiles were very similar to those observed in vivo, validating their use for predictive toxicology. nih.gov

Advanced culture systems, such as cellular bioreactors, aim to overcome the limitations of static cultures by mimicking the physiological environment of the liver more closely. mit.edumdpi.com These systems often use perfusion to provide continuous nutrient supply and waste removal, which can help maintain hepatocyte viability and functionality for extended periods. nih.govmdpi.com The mechanical stimuli from fluid flow in some bioreactors have been shown to enhance the expression and activity of detoxification genes, including various CYPs. nih.gov This makes bioreactors particularly valuable for long-term studies and for assessing the metabolism of low-clearance compounds. nih.govnih.gov

Table 2: Overview of Hepatocyte-Based In Vitro Models

Model Type Description Key Advantages
Suspension/Monolayer Culture Isolated primary hepatocytes cultured in suspension or as a 2D layer on coated plates. nih.govresearchgate.net Contains a full suite of metabolic enzymes and cofactors; good for short-term studies. mit.edunih.gov
Sandwich Culture Hepatocytes cultured between two layers of extracellular matrix (e.g., collagen), which helps maintain polarity and function. nih.gov Preserves cell polarity, allowing for studies of biliary excretion and transport. nih.gov

| Cellular Bioreactors | Systems that culture cells in a 3D environment with media perfusion to better mimic in vivo conditions. mdpi.comnih.gov | Enhanced long-term viability and function; allows for studies of chronic exposure and enzyme induction. nih.govnih.gov |

In Silico Approaches for Predicting Metabolic Fate and Toxicokinetics of the Chemical Compound

In silico, or computational, models are increasingly used to predict the metabolic fate and disposition of chemicals, reducing the need for extensive animal testing and providing valuable insights for risk assessment.

Physiologically Based Pharmacokinetic (PBPK) Modeling Considerations

Physiologically Based Pharmacokinetic (PBPK) models are mathematical frameworks that simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. nih.gov These models are composed of compartments representing major organs and tissues, interconnected by physiological blood flows. nih.gov For a metabolite like MCMOP, a PBPK model would be developed as part of a larger model for its parent phthalate.

The development of a PBPK model for a phthalate involves several key considerations:

Absorption: Defining the rate and extent of absorption of the parent phthalate through relevant routes (e.g., oral, dermal).

Distribution: Estimating the partitioning of the parent compound and its metabolites into various tissues.

Metabolism: This is a critical component for predicting MCMOP concentrations. The model must include parameters for the initial hydrolysis of the parent diester to its monoester (e.g., in the gut and liver) and the subsequent oxidative metabolism of the monoester to MCMOP in the liver. nih.govfrontiersin.org These metabolic rate constants can be determined from in vitro experiments using hepatocytes or subcellular fractions and scaled to in vivo values. nih.govbohrium.com

Excretion: Characterizing the elimination of metabolites, primarily via urine. nih.gov

PBPK models for other phthalates, such as Di-(2-propylheptyl) phthalate (DPHP) and diethyl phthalate (DEP), have been successfully developed to predict the internal concentrations of their respective metabolites. nih.govfrontiersin.org Such models are powerful tools for reverse dosimetry, which involves estimating external exposure levels based on the concentrations of metabolites measured in human biomonitoring studies. nih.gov

Table 3: Key Components of a PBPK Model for a Phthalate Metabolite

Component Description Data Sources
Physiological Parameters Organ volumes, blood flow rates, tissue composition. Literature values for the species of interest (e.g., human, rat).
Compound-Specific Parameters Partition coefficients, plasma protein binding. In silico prediction, in vitro measurements.
Metabolic Parameters Vmax (maximal reaction velocity), Km (Michaelis constant) for formation and clearance. In vitro systems (microsomes, hepatocytes) bohrium.com; can be refined by fitting to in vivo data.

| Exposure Parameters | Route, duration, and magnitude of exposure to the parent compound. | Experimental design, real-world exposure scenarios. |

Quantitative Structure-Activity Relationship (QSAR) Applications in Metabolic Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological or physicochemical properties. researchgate.netnih.gov In metabolism, QSAR can be used to predict a chemical's susceptibility to biotransformation by specific enzymes or to estimate its rate of metabolism. researchgate.net

The application of QSAR to predict the formation of MCMOP would involve:

Data Collection: Assembling a training set of structurally related phthalates with known metabolic outcomes (e.g., rates of side-chain oxidation).

Descriptor Calculation: Computing a wide range of molecular descriptors for each chemical in the set. These can include constitutional, topological, geometric, and quantum-chemical parameters. nih.gov

Model Development: Using statistical or machine learning algorithms to build a mathematical model that links the descriptors to the metabolic activity. preprints.org

Validation: Rigorously testing the model's predictive power using internal and external validation sets. nih.gov

Table 4: Examples of Descriptor Classes Used in QSAR Modeling

Descriptor Class Description Example
Constitutional Based on molecular formula (e.g., molecular weight, atom counts). Molecular Weight
Topological Based on the 2D representation of the molecule (e.g., connectivity indices). Kappa Shape Indices
Geometric Based on the 3D structure of the molecule (e.g., molecular surface area, volume). 3D-MoRSE Descriptors
Quantum-Chemical Derived from quantum mechanics calculations (e.g., orbital energies, partial charges). nih.gov EHOMO (Energy of Highest Occupied Molecular Orbital) nih.gov

| Physicochemical | Related to properties like hydrophobicity and electronic distribution. | LogP (Octanol-Water Partition Coefficient) |

Molecular and Cellular Mechanisms of Mono 7 Carboxy 2 Methyloctyl Phthalate Bioactivity

Interactions with Nuclear Receptors and Transcriptional Regulation

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. Upon binding with a ligand, these receptors can directly interact with DNA to regulate the expression of specific genes, a process known as transcriptional regulation.

There is substantial evidence that phthalate (B1215562) monoesters can function as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that play critical roles in metabolism and cellular differentiation. nih.govsonar.ch Studies have shown that phthalate metabolites, particularly those with longer and branched side chains, are more potent activators of PPARα and PPARγ. nih.gov This activation is a key mechanism behind many of the biological effects attributed to phthalates. nih.gov

While direct experimental studies on the binding and activation of PPARs by MCOP are limited, research on a range of other phthalate metabolites has established this mechanism. For instance, studies using mouse granulosa cells demonstrated that metabolites like monononyl phthalate (MNP), mono(2-ethylhexyl) phthalate (MEHP), and monobenzyl phthalate (MBzP) activate PPARs, leading to dose-dependent changes in the expression of PPAR target genes such as Fabp4 and Cd36. nih.gov This activation was confirmed to be receptor-mediated, as the effects were inhibited by co-treatment with specific PPARα and PPARγ antagonists. nih.gov Given that MCOP possesses a long, branched-chain structure, it is hypothesized to interact with PPARs in a similar fashion, though direct binding studies are needed for confirmation.

Table 1: Effects of Various Phthalate Metabolites on PPAR Target Gene Expression in Mouse Granulosa Cells nih.gov
Phthalate MetaboliteEffect on Fabp4 ExpressionEffect on Cd36 ExpressionLuciferase Assay (PPAR Activation)
Monononyl phthalate (MNP)Significant ChangeSignificant ChangeDose-dependent Increase
Mono(2-ethylhexyl) phthalate (MEHP)Significant ChangeSignificant ChangeDose-dependent Increase
Monobenzyl phthalate (MBzP)Significant ChangeSignificant ChangeDose-dependent Increase
Monobutyl phthalate (MBP)Significant ChangeSignificant ChangeNot Reported

Phthalates are widely considered to be endocrine-disrupting chemicals due to their ability to interfere with hormone signaling pathways, including those mediated by the estrogen receptor (ER) and androgen receptor (AR). nih.govnih.gov The specific effects can vary between different phthalates, ranging from agonistic (mimicking the natural hormone) to antagonistic (blocking the natural hormone).

Direct experimental data on MCOP's interaction with ER and AR is not currently available. However, studies on other phthalates provide insight into potential mechanisms. For example, the well-studied metabolite MEHP has been shown to exhibit anti-estrogenic and anti-androgenic effects in yeast-based bioassays, inhibiting the activity of both human ER and AR. mdpi.com The anti-estrogenic effect of MEHP was found to be a receptor-mediated event, whereas its anti-androgenic activity appeared to occur through a non-receptor-mediated mechanism. mdpi.com In silico docking studies have suggested that various DEHP metabolites can interact with the ligand-binding pocket of the AR, with binding patterns and amino acid interactions similar to the native ligand, testosterone. nih.govmdpi.com Conversely, some phthalate diesters with C3 to C6 alkyl chains have demonstrated weak estrogenic activity via ERα while also acting as anti-estrogens via ERβ. researchgate.net These findings highlight that phthalates can modulate steroid hormone receptors through multiple and sometimes opposing actions, though the specific activity of MCOP remains to be elucidated.

Research into the interaction of MCOP with the glucocorticoid receptor is lacking. However, emerging evidence directly links MCOP and the closely related isomer monocarboxy-isononyl phthalate (MCNP) with alterations in thyroid function. nih.gov The hypothalamic-pituitary-thyroid (HPT) axis is a critical endocrine regulatory pathway, and its disruption can have widespread physiological consequences.

A study involving US adolescents found a positive correlation between urinary MCOP concentrations and levels of total triiodothyronine (TT3) and thyroid-stimulating hormone (TSH). nih.gov In the same study, MCNP was associated with a decrease in TSH. nih.gov Another analysis reported that MCOP was significantly correlated with higher serum levels of free thyroxine (FT4) and total thyroxine (TT4). nih.gov These studies suggest that MCOP exposure may interfere with thyroid hormone homeostasis. The mechanisms could involve various points in the HPT axis, such as hormone synthesis, transport, or receptor binding, but the precise molecular interactions have not yet been fully characterized. nih.govresearchgate.net

Table 2: Observed Associations Between MCOP/MCNP and Thyroid Function Parameters
MetaboliteThyroid ParameterObserved AssociationReference
MCOPTotal Triiodothyronine (TT3)Positive Correlation nih.gov
MCOPThyroid-Stimulating Hormone (TSH)Positive Correlation nih.gov
MCOPFree Thyroxine (FT4)Positive Correlation nih.gov
MCOPTotal Thyroxine (TT4)Positive Correlation nih.gov
MCNPThyroid-Stimulating Hormone (TSH)Negative Correlation nih.gov

Perturbations of Intracellular Signaling Cascades

Beyond direct nuclear receptor modulation, phthalate metabolites can interfere with intracellular signaling cascades, which are complex systems that transmit signals from a receptor to the cellular machinery that carries out a specific response. This includes pathways controlled by kinases and those regulating ion homeostasis.

Kinase pathways are central to cell signaling, regulating processes such as cell growth, proliferation, and death. There is no direct research on how MCOP affects specific kinase pathways. However, studies on other phthalates indicate this is a likely mechanism of bioactivity. For instance, exposure of normal human breast cells to phthalates like butyl benzyl (B1604629) phthalate (BBP), di-n-butyl phthalate (DBP), and di-(2-ethylhexyl) phthalate (DEHP) has been shown to drive the P13K/AKT/mTOR signaling pathway, a critical pathway in cell proliferation and survival. nih.gov In placental cell models, the metabolite MEHP was found to significantly affect pathways including the calcium signaling pathway and the ErbB signaling pathway. nih.gov These findings suggest that phthalate metabolites can modulate kinase-driven signaling networks, although MCOP-specific effects have not yet been investigated.

Calcium (Ca2+) is a ubiquitous second messenger, and the precise control of its intracellular concentration, known as calcium homeostasis, is vital for numerous cellular functions, including neurotransmission, muscle contraction, and gene transcription. There is a lack of studies investigating the direct effect of MCOP on calcium homeostasis. However, research on other phthalates suggests this is a potential area of impact.

Studies on human stem cell-derived cardiomyocytes found that DEHP exposure resulted in perturbations in cardiac calcium handling, including a reduction in the amplitude and frequency of spontaneous calcium transients. gwu.eduplos.org In human neuroblastoma cells, several phthalates were shown to significantly inhibit calcium signaling that is coupled to human nicotinic acetylcholine (B1216132) receptors. nih.gov Furthermore, transcriptomic analysis of placental cells exposed to MEHP revealed an enrichment of genes involved in the calcium signaling pathway, suggesting a disruption of this system at the transcriptional level. nih.gov While these effects are not specific to MCOP, they establish a plausible mechanism by which phthalate metabolites could disrupt cellular function through the dysregulation of calcium signaling.

Mitochondrial Dysfunction and Bioenergetic PerturbationsThere is a lack of research on the potential for Mono(7-carboxy-2-methyloctyl) phthalate to cause mitochondrial dysfunction.

ATP Production and Respiration Chain Effects

The impact of phthalates on cellular energy metabolism, specifically ATP production and the mitochondrial respiration chain, has been a subject of investigation, primarily focusing on metabolites of Di(2-ethylhexyl) phthalate (DEHP), such as Mono(2-ethylhexyl) phthalate (MEHP). These studies suggest that phthalate exposure can lead to mitochondrial dysfunction.

Research on the effects of DEHP and Diisononyl phthalate (DINP) on endothelial cells has shown that these compounds can disrupt mitochondrial respiration, leading to a decrease in ATP production. nih.gov Specifically, exposure to DEHP was found to cause a rapid decrease in the mitochondrial synthesis of ATP. nih.gov This was accompanied by a reduction in the basal oxygen consumption rate (OCR) and the reserve capacity of the mitochondria. nih.gov Such findings indicate that the mitochondria's ability to meet the cell's energy demands is compromised upon exposure to these phthalates. nih.gov

Further studies on DEHP have demonstrated its detrimental effects on the fetal heart, linking it to mitochondrial dysfunction. nih.gov In fetal cardiomyocytes exposed to DEHP, there was a notable reduction in mitochondrial respiration and a decrease in ATP production. nih.gov This was also associated with an increase in reactive oxygen species (ROS) and a lower mitochondrial membrane potential, which are hallmarks of mitochondrial damage and dysfunction. nih.govnih.gov

The disruption of energy metabolism has also been observed in adipocytes treated with MEHP. These cells showed a higher energy metabolism, indicated by an increased oxygen consumption rate. nih.gov While seemingly contradictory to the decreased respiration seen in other cell types, this could reflect a compensatory mechanism or a cell-type-specific response to phthalate-induced stress.

A review on the mitochondrial link to phthalate-induced cardiovascular disease further supports the notion that mitochondrial dysfunction is a key mechanism of phthalate toxicity. nih.gov By disturbing mitochondrial structure, function, and signaling, phthalates can contribute to cellular stress and pathology. nih.gov

Table 1: Effects of Phthalate Metabolites on ATP Production and Respiration Chain

Phthalate/MetaboliteCell TypeEffectResearch Finding
DEHP, DINPEndothelial CellsDecreased mitochondrial respiration and ATP productionDisruption of both basal and reserve mitochondrial capacity. nih.gov
DEHPFetal CardiomyocytesReduced mitochondrial respiration and ATP productionAssociated with increased reactive oxygen species and lowered mitochondrial membrane potential. nih.gov
MEHPAdipocytesIncreased oxygen consumption rateIndicative of higher energy metabolism and potential metabolic disturbance.
DEHP, MEHPHuman LymphoblastsIncreased mitochondrial membrane permeability, ROS generationSuggests induction of apoptosis through mitochondrial pathways. nih.gov

Mechanistic Investigations of Mono 7 Carboxy 2 Methyloctyl Phthalate in Biological Systems Non Human Models and Mechanistic Human Cellular Studies

Reproductive System Mechanistic Studies

Leydig Cell Function and Steroidogenesis Modulation

Mechanistic studies in non-human models indicate that MEHP can directly impact testicular Leydig cells, the primary site of androgen production. The compound disrupts steroidogenesis through multiple molecular pathways. Investigations using MA-10 mouse tumor Leydig cells revealed that MEHP induces a dose-dependent decrease in human chorionic gonadotropin (hCG)-stimulated steroid formation. nih.gov This inhibition is linked to significant changes in gene and protein expression. nih.gov

One key mechanism involves the generation of reactive oxygen species (ROS), mediated by the Cyp1a1 gene and its associated network. nih.gov The resulting oxidative stress disrupts intracellular signaling, which is critical for steroid synthesis. nih.gov Furthermore, MEHP alters the expression of genes central to the steroidogenesis pathway. For example, while the expression of Cyp17a1 was downregulated by MEHP alone, it was paradoxically up-regulated in hCG-stimulated cells. nih.gov

In some experimental models, MEHP has been shown to stimulate basal steroidogenesis, an effect associated with the upregulation of the Steroidogenic Acute Regulatory (StAR) protein. nih.gov However, it did not affect hCG-stimulated androgen production in Leydig cells from certain mouse genotypes. nih.gov This suggests that the impact of MEHP on steroidogenesis can be complex and may depend on the specific cellular context and hormonal environment. nih.govnih.gov The compound also appears to induce mitochondrial dysfunction, evidenced by attenuated ATP production and increased superoxide (B77818) generation. nih.gov

Table 1: Effects of MEHP on Leydig Cell Function and Steroidogenesis Markers
Target/ProcessObserved EffectExperimental ModelReference
hCG-stimulated steroid formationDecreasedMA-10 mouse tumor Leydig cells nih.gov
Basal steroidogenesisStimulatedMouse Leydig cells nih.gov
StAR protein expressionUpregulatedMouse Leydig cells nih.gov
Reactive Oxygen Species (ROS)IncreasedMA-10 mouse tumor Leydig cells nih.gov
Mitochondrial ATP productionAttenuatedMouse Leydig cells nih.gov

Sertoli Cell Support and Spermatogenesis Regulatory Pathways

Research on the effects of MEHP shows that it can act as a Sertoli cell toxicant, particularly in peripubertal rat models. nih.gov Injury to Sertoli cells induced by MEHP stimulates the secretion of pro-inflammatory cytokines, which alters the unique immune microenvironment of the testis required for functional spermatogenesis. nih.gov

In vivo studies have demonstrated that MEHP exposure leads to an increase in the expression of Interleukin-1 alpha (IL-1α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov This inflammatory response was correlated with an infiltration of macrophages into the testis. nih.gov Similar increases in IL-6 and MCP-1 expression were observed in Sertoli cell-germ cell co-cultures and in the ASC-17D Sertoli cell line, confirming that Sertoli cells are a source of these cytokines following MEHP-induced injury. nih.gov This response appears to be specific to Sertoli cell damage, as direct toxicity to germ cells using a different compound did not trigger the same macrophage infiltration. nih.gov

Specific mechanistic data on how Mono(7-carboxy-2-methyloctyl) phthalate (B1215562) directly modulates the supportive functions of Sertoli cells or the intricate regulatory pathways of spermatogenesis is not available in the provided search results.

Ovarian Folliculogenesis and Oocyte Maturation Mechanisms

In vitro studies using mouse models have shown that MEHP directly targets the ovary, affecting both folliculogenesis and steroidogenesis. nih.govnih.gov Exposure of neonatal mouse ovaries to MEHP accelerates the transition of primordial follicles into the growing pool. nih.govnih.gov This disruption of early folliculogenesis is potentially mediated through the overactivation of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is a key regulator of primordial follicle quiescence and activation. nih.govnih.gov Specifically, MEHP was found to decrease the levels of Phosphatase and Tensin Homolog (PTEN) and increase levels of phosphorylated protein kinase B, leading to a higher percentage of primary follicles. nih.gov

In addition to its effects on follicle development, MEHP inhibits the production of steroid hormones in cultured antral follicles. nih.govnih.gov This is achieved by decreasing the mRNA levels of key steroidogenic enzymes. nih.gov The disruption of these two fundamental ovarian processes, folliculogenesis and steroidogenesis, highlights a significant mechanism by which phthalate monoesters can interfere with female reproductive function. nih.govmdpi.comimrpress.com

Table 2: Mechanistic Effects of MEHP on Ovarian Processes
Process/MoleculeObserved EffectExperimental ModelReference
Primordial follicle recruitmentAcceleratedCultured neonatal mouse ovaries nih.gov
PI3K signaling pathwayOveractivatedCultured neonatal mouse ovaries nih.gov
SteroidogenesisInhibitedCultured mouse antral follicles nih.gov
mRNA levels of steroidogenic enzymesDecreasedCultured mouse antral follicles nih.gov

Uterine Cellular Perturbations and Signaling

There is no specific information available from the provided search results regarding the mechanistic effects of Mono(7-carboxy-2-methyloctyl) phthalate on uterine cellular perturbations and signaling pathways.

Developmental Biology Mechanistic Studies

Embryonic Stem Cell Differentiation Pathways

Mechanistic studies using human embryonic stem cells (hESCs) have investigated the cytotoxic and developmental effects of MEHP. nih.gov In vitro exposure of two different hESC lines demonstrated that high concentrations of MEHP significantly decreased cell viability and proliferation. nih.gov However, it did not appear to induce apoptosis or alter cell morphology at the tested concentrations. nih.gov

Crucially, MEHP was found to alter gene expression patterns during the spontaneous differentiation of hESCs into embryoid bodies (EBs). nih.gov This indicates that the compound can interfere with the normal developmental pathways of embryonic cells. nih.gov Further investigations into the molecular mechanisms in mouse embryos revealed that MEHP can induce endoplasmic reticulum (ER) stress. researchgate.net This was evidenced by increased protein expression of key markers in the PERK/ATF4/CHOP pathway, an ER stress response cascade that can ultimately trigger apoptosis. researchgate.net These findings suggest that MEHP can be cytotoxic and disrupt the development of embryonic cells by interfering with fundamental cellular processes like protein folding and differentiation. nih.govresearchgate.net

Table 3: Effects of MEHP on Embryonic Stem Cells
EndpointObserved EffectExperimental ModelReference
Cell Viability & ProliferationDecreased at high concentrationsHuman embryonic stem cells (hESCs) nih.gov
Gene Expression during DifferentiationAlteredEmbryoid bodies from hESCs nih.gov
Endoplasmic Reticulum (ER) StressInducedMouse two-cell embryos researchgate.net
PERK/ATF4/CHOP PathwayActivatedMouse two-cell embryos researchgate.net

Organogenesis and Morphogenesis Perturbations at the Cellular Level

Detailed mechanistic studies specifically investigating the impact of this compound (MCOP) on the cellular processes of organogenesis and morphogenesis are limited in publicly available scientific literature. While research exists on the broader class of phthalates and their potential to interfere with developmental processes, specific data elucidating the cellular-level perturbations induced by MCOP, a secondary metabolite of Di-decyl phthalate (DDP), remain scarce.

Neurodevelopmental Signaling Pathway Disruptions

Endocrine System Mechanistic Investigations

The endocrine-disrupting potential of various phthalates has been a subject of extensive research. However, specific mechanistic investigations into this compound's interactions with the endocrine system are not as well-documented as those for other more extensively studied phthalate metabolites.

Thyroid Hormone Synthesis and Transport Regulation

Direct evidence from mechanistic studies detailing the specific interactions of this compound with the regulation of thyroid hormone synthesis and transport is limited. While some phthalate metabolites have been investigated for their potential to interfere with thyroid function, specific data on MCOP's role as a urinary biomarker of phthalate exposure has been noted in the context of its potential association with thyroid cancer risk. However, the underlying cellular and molecular mechanisms driving this association for MCOP have not been fully elucidated in the available literature.

Adrenal Steroidogenesis and Glucocorticoid Signaling

There is a lack of specific research on the direct effects of this compound on adrenal steroidogenesis and glucocorticoid signaling pathways. While the adrenal glands are a known target for some endocrine-disrupting chemicals, dedicated studies to understand the molecular interactions of MCOP with key enzymes and receptors in these pathways are not currently available in the public scientific domain.

Insulin (B600854) Sensitivity and Glucose Homeostasis Mechanisms

Specific mechanistic data on how this compound may influence insulin sensitivity and glucose homeostasis at the cellular and molecular level are not well-established in the current body of scientific literature. Research into the effects of other phthalate metabolites on metabolic processes exists, but dedicated studies on MCOP are needed to determine its specific mechanisms of action.

Immune System Mechanistic Interrogations

Detailed investigations into the mechanistic effects of this compound on the immune system are not readily found in the available scientific literature. While the immunomodulatory potential of phthalates is a growing field of study, specific research to characterize the interactions of MCOP with immune cells and signaling pathways has yet to be extensively reported.

Cytokine and Chemokine Expression Profiles

There is currently no available scientific literature that has investigated the specific effects of this compound on the expression profiles of cytokines and chemokines in either non-human models or mechanistic human cellular studies. Research on other phthalate metabolites has suggested the potential for inflammatory responses characterized by altered cytokine and chemokine pathways nih.gov; however, these findings cannot be directly extrapolated to MCMOP.

Data Table: Effects of this compound on Cytokine and Chemokine Expression

Cell/System Cytokine/Chemokine Change in Expression Research Model
Data Not Available Data Not Available Data Not Available Data Not Available

Lymphocyte Activation and Differentiation Pathways

Specific studies detailing the mechanistic impact of this compound on lymphocyte activation and differentiation pathways are absent from the current body of scientific research. The potential for phthalates to modulate immune cell function is an area of active investigation for other compounds within this class epa.gov, but dedicated research on MCMOP is required to understand its specific immunomodulatory properties.

Data Table: Effects of this compound on Lymphocyte Pathways

Lymphocyte Subset Pathway Affected Outcome Research Model
Data Not Available Data Not Available Data Not Available Data Not Available

Hepatic System Mechanistic Studies (Non-Human Models)

While the liver is a primary site for the metabolism of phthalates iarc.frnih.gov, specific mechanistic studies on the effects of this compound within the hepatic system of non-human models have not been published.

Lipid Metabolism and Lipogenesis Regulation

There is no available research that specifically elucidates the mechanisms by which this compound may regulate lipid metabolism and lipogenesis in the liver of non-human models. Studies on other phthalates have indicated potential disruptions in hepatic lipid metabolism iarc.fr, but these findings are not specific to MCMOP.

Data Table: Effects of this compound on Hepatic Lipid Metabolism

Parameter Effect Gene/Protein Target Research Model
Data Not Available Data Not Available Data Not Available Data Not Available

Glucose Metabolism Pathways

Currently, there are no published studies that investigate the specific mechanistic effects of this compound on glucose metabolism pathways in the hepatic system of non-human models. Research into other phthalate metabolites has suggested a potential link to altered glucose homeostasis medchemexpress.comnih.gov, highlighting a need for compound-specific investigations.

Data Table: Effects of this compound on Hepatic Glucose Metabolism

Pathway Effect Key Molecules Research Model
Data Not Available Data Not Available Data Not Available Data Not Available

Advanced Analytical Methodologies for Detection and Quantification of Mono 7 Carboxy 2 Methyloctyl Phthalate

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of MCNP, aiming to isolate the analyte from interfering matrix components and concentrate it to detectable levels. The choice of technique is highly dependent on the nature of the sample matrix, which can range from biological fluids like urine and serum to environmental samples.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely employed technique for the cleanup and preconcentration of phthalate (B1215562) metabolites from aqueous samples such as urine. mdpi.comchromatographyonline.com The principle of SPE involves passing the liquid sample through a solid adsorbent (the stationary phase), which retains the analyte of interest. Interfering substances are washed away, and the analyte is subsequently eluted with a small volume of an appropriate solvent.

For carboxylated phthalate monoesters like MCNP, reversed-phase SPE cartridges, such as Oasis HLB (Hydrophilic-Lipophilic Balanced) and C18, are commonly utilized. chromatographyonline.comoup.com The selection of the sorbent material is critical for achieving optimal recovery.

A typical SPE protocol for phthalate metabolites in urine involves the following steps:

Enzymatic Hydrolysis: Urine samples are often treated with β-glucuronidase to deconjugate the glucuronidated metabolites, converting them to their free form for easier extraction. nih.gov

Sample Pre-treatment: The hydrolyzed urine sample is typically acidified, for instance with formic acid, to ensure the carboxylic acid group of MCNP is protonated, enhancing its retention on the reversed-phase sorbent. mdpi.comoup.com

Column Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an acidic aqueous solution to activate the stationary phase. mdpi.comoup.com

Sample Loading: The pre-treated sample is passed through the conditioned cartridge.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove hydrophilic interferences. oup.com

Elution: The retained MCNP is eluted with a small volume of a strong organic solvent, such as acetonitrile or methanol. oup.com

The eluted sample is then typically evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis. Automation of the SPE process can significantly improve reproducibility and sample throughput. nih.gov

Table 1: Representative Solid Phase Extraction Parameters for Phthalate Metabolites

ParameterConditionReference
SPE Sorbent Oasis HLB, C18 chromatographyonline.comoup.com
Sample Matrix Urine mdpi.comchromatographyonline.comnih.gov
Enzymatic Hydrolysis β-glucuronidase nih.gov
Sample Acidification Formic Acid mdpi.comoup.com
Conditioning Solvents Methanol, Acidified Water mdpi.comoup.com
Elution Solvent Acetonitrile, Methanol oup.com

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is another classical and effective technique for isolating phthalate metabolites from biological matrices, particularly from more complex samples like serum. nih.gov This method is based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

For acidic metabolites like MCNP, the pH of the aqueous sample is adjusted to below the pKa of the carboxylic acid group to ensure it is in its neutral, more organic-soluble form. Common organic solvents used for the extraction of phthalate metabolites include ethyl acetate and acetonitrile. dntb.gov.ua

A general LLE procedure involves:

Sample Acidification: The pH of the serum or urine sample is lowered to protonate the carboxyl group of MCNP.

Solvent Addition: An immiscible organic solvent is added to the sample.

Extraction: The mixture is vigorously shaken or vortexed to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

Phase Separation: The two phases are separated by centrifugation.

Collection and Concentration: The organic layer containing the analyte is collected and evaporated to concentrate the MCNP before analysis.

While effective, LLE can be more labor-intensive and consume larger volumes of organic solvents compared to SPE. dntb.gov.ua

Matrix-Specific Enrichment Protocols

For trace-level analysis of MCNP in complex environmental matrices such as water or soil, specific enrichment protocols are necessary to achieve the required sensitivity. These protocols often involve a combination of extraction and cleanup steps tailored to the specific challenges posed by the matrix.

Magnetic Solid Phase Extraction (MSPE) has emerged as a promising technique for the enrichment of phthalates from environmental water samples. nih.govnih.gov This method utilizes magnetic nanoparticles coated with a suitable adsorbent. The adsorbent with the bound analyte can be easily separated from the sample solution using an external magnetic field, simplifying the extraction process.

For solid samples like soil or sediment, initial extraction with an organic solvent using techniques such as ultrasonication or pressurized liquid extraction is typically required before further cleanup steps like SPE. The choice of extraction solvent and conditions needs to be optimized to ensure efficient recovery of MCNP from the solid matrix.

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate MCNP from other co-extracted compounds before its detection and quantification. Both liquid chromatography and gas chromatography are widely used for the analysis of phthalate metabolites.

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most common and powerful technique for the analysis of phthalate metabolites, including MCNP. nih.govnih.govrsc.org This preference is due to the polar and non-volatile nature of these compounds, which makes them highly amenable to LC separation without the need for derivatization. nih.gov

Columns and Mobile Phases: Reversed-phase chromatography is the standard separation mode. C18 and phenyl-based columns are frequently used, providing good retention and separation of phthalate monoesters. oup.comnih.gov

The mobile phase typically consists of a gradient mixture of an aqueous component and an organic solvent.

Aqueous Phase: Water, often acidified with a small amount of acetic acid or formic acid (e.g., 0.1%), is used to control the ionization of the carboxylic acid group and improve peak shape. nih.gov

Organic Phase: Acetonitrile and methanol are the most common organic modifiers. nih.gov

A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively separate the various phthalate metabolites with different polarities within a reasonable analysis time.

Table 2: Typical Liquid Chromatography Parameters for Phthalate Metabolite Analysis

ParameterDescriptionReference
Technique High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC) nih.govrsc.org
Detector Tandem Mass Spectrometry (MS/MS) nih.govnih.govrsc.org
Column Reversed-phase C18, Phenyl oup.comnih.gov
Mobile Phase A Water with 0.1% Acetic Acid or Formic Acid nih.gov
Mobile Phase B Acetonitrile or Methanol nih.gov
Elution Mode Gradient

Gas Chromatography (GC) Considerations for Derivatization

Gas chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of phthalates. nih.govresearchgate.netnih.gov However, due to the low volatility and high polarity of carboxylated metabolites like MCNP, a derivatization step is generally required to make them suitable for GC analysis. nih.gov Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl ether. nih.govcolostate.edu

Derivatization Reagents: The most common derivatization approach for compounds containing carboxylic acid and hydroxyl groups is silylation. colostate.eduyoutube.comresearchgate.net Silylating reagents replace the active hydrogen in these functional groups with a trimethylsilyl (TMS) group. colostate.eduyoutube.com Commonly used silylating agents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

The derivatization reaction is typically carried out by heating the dried sample extract with the silylating reagent in a suitable solvent.

Another derivatization strategy is esterification, for example, using methyl chloroformate. nih.gov

GC-MS Parameters: After derivatization, the sample is injected into the GC-MS system.

Column: A non-polar or semi-polar capillary column, such as a DB-5ms, is typically used for the separation of the derivatized phthalate metabolites. nih.gov

Injector: A splitless injection mode is often preferred for trace analysis to maximize the amount of analyte introduced into the column. The injector temperature is a critical parameter that needs to be optimized to ensure efficient volatilization without thermal degradation. nih.govresearchgate.net

Temperature Program: A temperature-programmed oven is used to separate the compounds based on their boiling points. The program typically starts at a lower temperature and ramps up to a higher temperature to elute the less volatile compounds. A representative temperature program might start at around 100°C, ramp to 270°C, and then to 300°C. oiv.int

Detector: A mass spectrometer is used for detection, often in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov

Table 3: General Gas Chromatography Parameters for Derivatized Phthalate Metabolite Analysis

ParameterDescriptionReference
Technique Gas Chromatography-Mass Spectrometry (GC-MS) nih.govresearchgate.netnih.gov
Derivatization Silylation (e.g., with BSTFA, MSTFA) colostate.eduyoutube.comresearchgate.net
Column DB-5ms or similar non-polar/semi-polar capillary column nih.gov
Injector Mode Splitless nih.govresearchgate.net
Oven Temperature Program Ramping from a low to a high temperature (e.g., 100°C to 300°C) oiv.int
Detection Mode Selected Ion Monitoring (SIM) nih.gov

While GC-MS with derivatization can provide excellent separation and sensitivity, the additional sample preparation step can be time-consuming and a potential source of error. Therefore, LC-MS/MS is often the preferred method for the routine analysis of a large number of samples.

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry (MS) is the preferred method for the detection of phthalate metabolites due to its high sensitivity and selectivity, which are crucial for distinguishing target analytes from endogenous matrix components. cdc.govnih.gov Typically coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), MS allows for the confident identification and quantification of compounds like MCNP. nih.govmui.ac.ir For polar and thermally labile metabolites such as MCNP, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the platform of choice. nih.govresearchgate.net

The general workflow involves ionization of the MCNP molecule, separation of the resulting ions based on their mass-to-charge ratio (m/z), and detection. The molecular weight of MCNP is 336.38 g/mol , corresponding to a molecular formula of C18H24O6. alfa-chemistry.com In negative ion mode electrospray ionization (ESI), MCNP would be detected as the deprotonated molecule [M-H]⁻ at an m/z of approximately 335.15.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural confirmation of analytes. nih.gov It involves the selection of a specific precursor ion (e.g., the deprotonated MCNP molecule) and its subsequent fragmentation into characteristic product ions. This process, known as collision-induced dissociation (CID), generates a unique fragmentation pattern or "fingerprint" for the molecule, providing a high degree of confidence in its identification. nih.gov

For MCNP, the fragmentation would involve characteristic losses from the parent molecule. Based on the fragmentation pathways of similar carboxylated phthalate metabolites, characteristic product ions would include those corresponding to the phthalic acid moiety and fragments resulting from the cleavage of the alkyl side chain. nih.gov This specificity allows MS/MS methods, often operated in Multiple Reaction Monitoring (MRM) mode, to achieve very low detection limits by filtering out background noise. nih.gov

Table 1: Hypothetical MS/MS Parameters for MCNP Analysis

Parameter Description
Precursor Ion (Q1) m/z 335.15 ([M-H]⁻)
Product Ion 1 (Q3) Characteristic fragment for quantification
Product Ion 2 (Q3) Characteristic fragment for confirmation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors of less than 5 parts per million (ppm). thermofisher.com This capability allows for the determination of the elemental composition of an unknown compound from its exact mass. thermofisher.commdpi.com In the context of MCNP analysis, HRMS is invaluable for confirming the identity of the metabolite by verifying its elemental formula (C18H24O6) based on the measured accurate mass of the precursor ion. alfa-chemistry.comthermofisher.com

The high resolving power of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, is also critical for separating the MCNP signal from isobaric interferences—other compounds in the matrix that have the same nominal mass but a slightly different exact mass. thermofisher.com This leads to improved data quality and reduces the likelihood of false-positive results, which is particularly important in complex matrices like urine or serum. nih.gov

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry is considered the gold standard for the accurate quantification of trace-level analytes in complex samples. nih.govbohrium.com This technique involves the addition of a known amount of an isotopically labeled internal standard (e.g., ¹³C- or ²H-labeled MCNP) to the sample prior to preparation and analysis. nih.gov

Because the labeled standard is chemically identical to the target analyte (MCNP), it behaves in the same way during sample extraction, cleanup, and ionization. bohrium.com Any sample loss or matrix-induced signal suppression or enhancement will affect both the native analyte and the labeled standard equally. nih.gov By measuring the ratio of the signal from the native analyte to that of the labeled standard, highly accurate and precise quantification can be achieved, effectively correcting for variations in sample preparation and instrumental response. nih.govnih.gov

Table 2: Key Features of Isotope Dilution MS for MCNP Quantification

Feature Advantage
Use of Stable Isotope-Labeled Standard Corrects for matrix effects and procedural losses.
High Precision Relative standard deviations are typically low. nih.gov
High Accuracy Minimizes analytical bias, providing truer concentration values. nih.gov

Bioanalytical Method Validation and Quality Control Standards

To ensure the reliability and reproducibility of data, any analytical method for MCNP must undergo rigorous validation. nih.gov Bioanalytical method validation establishes the performance characteristics of the assay and typically includes the assessment of the following parameters:

Accuracy: The closeness of the measured concentration to the true value, often assessed by analyzing spiked samples at different concentrations. nih.gov

Precision: The degree of agreement among individual measurements, evaluated as intra- and inter-day variability. nih.govnih.gov

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. mui.ac.ir

Matrix Effect: The influence of sample components on the ionization of the analyte. nih.gov

Stability: The stability of MCNP in the biological matrix under different storage and handling conditions. nih.gov

Quality control (QC) is essential for monitoring the performance of the method during routine analysis. nih.gov This involves the regular analysis of QC samples—blank matrix spiked with known concentrations of MCNP at low, medium, and high levels—alongside unknown samples. nih.gov The results for the QC samples must fall within predefined tolerance limits for the data from the analytical run to be considered valid. nih.gov

Emerging Analytical Technologies for High-Throughput Analysis

The need to analyze large numbers of samples in epidemiological and biomonitoring studies has driven the development of high-throughput analytical methods. nih.govcontentstack.com For MCNP and other phthalate metabolites, this often involves the automation of sample preparation and the use of faster analytical techniques.

One significant advancement is the use of on-line Solid-Phase Extraction (SPE) coupled directly to an LC-MS/MS system. nih.gov This approach automates the extraction and preconcentration of MCNP from urine or other liquid samples, reducing manual labor, minimizing the risk of contamination, and increasing sample throughput. nih.gov Methods using this technology can have run times of just a few minutes per sample while maintaining high sensitivity and precision. nih.gov

Other emerging technologies include advancements in chromatography, such as the use of Ultra-High-Performance Liquid Chromatography (UHPLC), which employs smaller particle-sized columns to achieve faster separations and higher resolution. Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another technique being explored for its potential for very rapid and efficient separations of polar metabolites. bioprocessonline.com These innovations are crucial for enabling large-scale studies to assess human exposure to phthalates like DINP through the measurement of its metabolites.

Biomarker Discovery and Validation in Mono 7 Carboxy 2 Methyloctyl Phthalate Research

Identification of Exposure Biomarkers

Exposure biomarkers are essential tools for assessing the extent of human contact with environmental chemicals. For phthalates like DIDP, researchers focus on metabolites that can be reliably measured in biological samples. MCNP has emerged as a key indicator of DIDP exposure.

The most common method for assessing human exposure to phthalates is through the measurement of their metabolites in urine. nih.gov Phthalates are metabolized and excreted relatively quickly, with half-lives typically in the range of hours, meaning urinary biomarkers reflect recent exposures. nih.govnih.gov

Mono(7-carboxy-2-methyloctyl) phthalate (B1215562) (MCNP) is a secondary oxidized metabolite of di-isodecyl phthalate (DIDP). researchgate.net Along with monocarboxyisooctyl phthalate (MCOP), a metabolite of the similar compound di-isononyl phthalate (DINP), it is considered a more sensitive and reliable biomarker of exposure than its primary hydrolytic monoester. researchgate.netnih.gov Studies, including the National Health and Nutrition Examination Survey (NHANES), have demonstrated that measuring these oxidized metabolites is critical for accurately assessing exposure, as the primary metabolites are often undetectable even when the secondary metabolites are present in the majority of the population. nih.gov For instance, in the 2005-2006 NHANES data, MCOP was detected in 95.2% of participants, while its corresponding primary metabolite, monoisononyl phthalate (MNP), was found in only 12.9% of the same group. nih.gov This highlights the importance of using oxidized metabolites like MCNP for biomonitoring.

Research has consistently shown widespread exposure to the parent compounds of MCNP and MCOP in the general population, including in children, who often exhibit higher concentrations than adolescents and adults. researchgate.netnih.gov

Table 1: Detection of MCNP and a Related Phthalate Metabolite in the U.S. Population (NHANES 2005-2006) This table is interactive. You can sort and filter the data.

Metabolite Parent Compound Detection Frequency (%) Geometric Mean Conc. (µg/L)
MCNP Di-isodecyl phthalate (DIDP) 89.9 2.7
MCOP Di-isononyl phthalate (DINP) 95.2 5.1

Data sourced from NHANES 2005-2006 as reported in related studies. researchgate.netnih.gov

While urine provides a snapshot of recent exposure, hair and nail matrices offer a window into long-term or cumulative exposure over weeks to months. A pilot study involving nail salon workers explored the use of various biological and external samples to assess exposure to semi-volatile organic compounds (SVOCs), including phthalates. nih.gov Although this specific study focused on metabolites of other phthalates, the methodology supports the principle that matrices like nails can sequester biomarkers.

Animal studies have also explored hair as a biomarker for long-term exposure to the parent compound of MCOP, DINP. In rats administered DINP, its metabolites were measured in hair, and the levels were significantly higher in the exposed group compared to the control group, with a positive correlation to the administered dose. researchgate.net This suggests that hair analysis could be a viable, non-invasive method for assessing chronic exposure to parent phthalates like DIDP, which would lead to the presence of MCNP. Further research is needed to validate these findings in human populations for MCNP specifically.

Mechanistic Biomarkers for Biological Pathway Perturbations

Beyond simply indicating exposure, biomarkers can reveal the biological mechanisms and pathways affected by a chemical. For MCNP, this involves studying the transcriptomic, proteomic, and metabolomic effects of its parent compound, DIDP, and the closely related DINP.

Exposure to the parent compounds of MCNP and MCOP has been shown to alter gene expression in various biological models, providing insight into potential mechanisms of toxicity. In zebrafish ovaries, exposure to DINP resulted in the upregulation of genes related to apoptosis (programmed cell death), such as baxa and tnfa, and oxidative stress. nih.govepa.gov These findings suggest that DINP can disrupt normal cellular processes in reproductive tissues at the genetic level. nih.govepa.govomicsdi.org

In placental cell models, the related phthalate metabolite mono(2-ethylhexyl) phthalate (MEHP) was found to cause significant changes in gene expression, including for the long non-coding RNA NEAT1, which has been previously associated with other phthalate metabolites like MCOP. nih.gov This indicates that different phthalates may disrupt gene expression through common pathways. nih.gov Studies in male rats exposed to DINP in utero also showed reduced mRNA production of genes crucial for steroid synthesis, such as StAR and CYP11a. ca.gov

Table 2: Examples of Genes with Altered Expression Following Exposure to Di-isononyl Phthalate (DINP) This table is interactive. You can sort and filter the data.

Gene Biological Process Model System Observed Effect
tnfa Apoptosis, Inflammation Zebrafish Ovary Upregulation
baxa Apoptosis Zebrafish Ovary Upregulation
prkaa1 Autophagy Zebrafish Ovary Upregulation
catd Protein Catabolism Gilthead Sea Bream Muscle Upregulation
StAR Steroidogenesis Rat Testis (in utero exposure) Downregulation
CYP11a Steroidogenesis Rat Testis (in utero exposure) Downregulation

Data compiled from various transcriptomic studies. nih.govepa.govca.gov

Proteomics, the large-scale study of proteins, offers another layer of mechanistic insight. Exposure to phthalates can lead to significant changes in the abundance of specific proteins, which can serve as mechanistic biomarkers.

In a study using mouse mammary organoids, treatment with a phthalate induced distinct changes in the proteome, affecting pathways related to apoptosis and cell proliferation. pnas.org Another study on human liver carcinoma cells (HepG2) exposed to butyl benzyl (B1604629) phthalate (BBP) identified 29 differentially expressed proteins. tandfonline.com These proteins were involved in critical cellular functions including apoptosis, signaling, tumor progression, and energy metabolism, highlighting them as potential biomarkers for understanding the adverse effects of phthalate exposure. tandfonline.com

Quantitative proteomic analysis of mouse ovarian antral follicles following exposure to a mixture of phthalates revealed altered protein abundance related to cytoplasm, mitochondria, and lipid metabolism at one dose level, and cytoplasm, nucleus, and phosphorylation at another. nih.govoup.com These findings provide novel mechanistic insights into how phthalate exposure could drive reproductive outcomes. nih.govoup.com

Metabolomic fingerprinting provides a broad overview of the metabolic state of an organism in response to an exposure. Studies have begun to link phthalate exposure to distinct metabolomic profiles in humans.

In a study of pregnant women, urinary phthalate metabolite concentrations were associated with changes in the plasma and urine metabolome. nih.gov The findings suggested alterations in diverse pathways, including lipid, steroid, and nucleic acid metabolism, as well as an enhanced inflammatory response. After adjusting for multiple comparisons, several metabolites, including Nicotinamide mononucleotide and Cysteine, remained significantly associated with phthalate exposure, identifying them as potential new biomarkers. nih.gov This research indicates that exposure to phthalates, as measured by biomarkers like MCNP, can induce systemic metabolic perturbations, offering a new approach to understanding the biological consequences of these environmental chemicals. nih.gov

Validation Strategies for Novel Biomarkers

The validation of biomarkers is a critical process to ensure their reliability and relevance for use in human biomonitoring and epidemiological studies. nih.govnih.gov For phthalate metabolites like MCOP, validation strategies are essential to confirm that they accurately reflect exposure and are associated with potential health effects. nih.govresearchgate.net

Sensitivity and Specificity Assessments

A crucial step in biomarker validation is the assessment of analytical sensitivity and specificity. Analytical methods, such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), are developed and validated to ensure they can accurately detect and quantify specific phthalate metabolites in biological matrices like urine. nih.govdntb.gov.ua

Sensitivity refers to the lowest concentration of the biomarker that can be reliably detected (limit of detection, LOD). For instance, in a study of postmenopausal women, the coefficient of variation (CV) for MCOP was 6.3%, indicating good precision of the measurement. nih.govSpecificity ensures that the analytical method is measuring only the target metabolite without interference from other structurally similar compounds. The use of secondary oxidative metabolites, such as MCOP from high-molecular-weight phthalates like Di-n-octyl phthalate (DNOP), can offer greater specificity as they are less likely to result from contamination during sample handling compared to primary hydrolytic monoesters. nih.govnih.gov

Correlation with Exposure Levels

A valid biomarker must show a clear correlation with the exposure to the parent compound. Urinary metabolites are considered reliable biomarkers for phthalate exposure because the parent compounds are rapidly metabolized and excreted. nih.govmdpi.com Studies consistently demonstrate that the concentrations of phthalate metabolites in urine correlate with exposure from various sources. frontiersin.org

For example, a study investigating bottlenose dolphins found a significant correlation between urinary concentrations of Mono(2-ethylhexyl) phthalate (MEHP) and serum levels of the thyroid hormone free thyroxine (FT4), suggesting a direct link between the biomarker of DEHP exposure and a biological effect. mdpi.com In humans, levels of various phthalate metabolites, including MCOP, have been shown to be associated with certain health parameters, further strengthening their validity as biomarkers of exposure that may be linked to health outcomes. nih.govnih.gov

Table 2: Correlation of Phthalate Biomarkers with Exposure or Health Markers

BiomarkerParent CompoundCorrelated FactorStudy PopulationFindingReference
Mono(2-ethylhexyl) phthalate (MEHP)Di(2-ethylhexyl) phthalate (DEHP)Free Thyroxine (FT4)Bottlenose DolphinsPositive correlation, suggesting impact on thyroid homeostasis. mdpi.com
Monocarboxynonyl phthalate (MCNP)Di-isononyl phthalate (DINP)C-reactive protein (CRP) & Interleukin-6 (IL-6)Postmenopausal WomenPositive associations observed before BMI adjustment. nih.gov
Mono-isobutyl phthalate (MiBP)Di-isobutyl phthalate (DiBP)HyperuricemiaAdultsAssociated with occurrence of diabetes and hyperuricemia. nih.gov
Monocarboxyoctyl phthalate (MCOP)Di-n-octyl phthalate (DNOP)Platelet CountAdults (NHANES)Higher urinary MCOP was associated with lower platelet count. nih.gov

Cross-Population and Longitudinal Study Considerations

To establish the broader applicability of a biomarker, it is essential to evaluate its performance across different populations and over time in longitudinal studies.

Cross-population studies help to understand the variability of exposure and biomarker levels based on geography, age, sex, and ethnicity. For instance, biomonitoring data from the National Health and Nutrition Examination Survey (NHANES) provides population-level data on phthalate metabolite concentrations in the U.S. population. nih.gov Studies have identified differences in phthalate biomarker concentrations between racial groups, highlighting the need to consider demographic factors in exposure assessment. illinois.edu

Longitudinal studies , which track individuals over time, are crucial for assessing the temporal variability of biomarker concentrations and their association with long-term health outcomes. A study on pregnant women collected urine samples at up to eight visits to characterize the variability and longitudinal profiles of phthalate biomarkers across pregnancy. researchgate.net Such studies provide more robust evidence for causal inference than cross-sectional designs by establishing the timing of exposure relative to health outcomes. nih.gov For example, the PROTECT longitudinal birth cohort in Puerto Rico has been instrumental in linking phthalate exposure at specific gestational time points to adverse birth outcomes like preterm birth. nih.gov These study designs are critical for validating biomarkers like MCOP for use in understanding the health risks associated with phthalate exposure throughout the lifespan.

Methodological Approaches in Hazard and Risk Assessment Frameworks Pertaining to Mono 7 Carboxy 2 Methyloctyl Phthalate

Integration of In Vitro Mechanistic Data into Assessment Paradigms

The integration of in vitro mechanistic data is a cornerstone of modern toxicological assessment. This approach utilizes cell-based assays and other non-animal testing methods to investigate the specific biological pathways that a chemical may perturb. For a phthalate (B1215562) metabolite like MCMOP, in vitro studies would be designed to explore its potential to interact with key cellular components and signaling pathways.

Receptor Binding and Activation Assays: These assays would determine if MCMOP can bind to and activate or inhibit nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs) or the androgen receptor. Such interactions are a common mechanism of action for some phthalates.

Steroidogenesis Assays: In vitro models of testicular Leydig cells or adrenal cells could be used to assess whether MCMOP affects the synthesis of steroid hormones like testosterone.

Genotoxicity Assays: A battery of in vitro tests would be employed to evaluate the potential of MCMOP to cause DNA damage or mutations.

The data generated from these in vitro studies would then be integrated into risk assessment paradigms to identify potential hazards and establish points of departure for further evaluation. However, specific in vitro mechanistic data for Mono(7-carboxy-2-methyloctyl) phthalate is limited in publicly available scientific literature.

Use of In Silico Modeling for Predictive Hazard Characterization

In silico modeling, which involves the use of computational methods, plays a crucial role in predicting the potential toxicity of chemicals and prioritizing them for further testing. For MCMOP, various in silico approaches could be applied:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use the chemical structure of a compound to predict its biological activity and toxicological properties. By comparing the structure of MCMOP to other phthalates with known toxicities, QSAR models could provide initial estimates of its potential hazards.

Read-Across: This approach involves using data from structurally similar and well-characterized chemicals to predict the properties of a substance with limited data, such as MCMOP.

Molecular Docking: These computational simulations could predict the binding affinity of MCMOP to specific biological targets, such as nuclear receptors, providing insights into its potential mechanisms of action.

Extrapolation Methodologies from Animal Models to Human Systems (Mechanistic Basis)

Toxicological studies in animal models are often necessary to understand the potential health effects of a chemical in a whole organism. However, extrapolating these findings to humans requires a careful consideration of the mechanistic basis of the observed effects. For a compound like MCMOP, this would involve:

Pharmacokinetic Modeling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of MCMOP in both animals and humans is critical for interspecies extrapolation. Physiologically based pharmacokinetic (PBPK) models can be used to simulate these processes and estimate internal dose metrics.

Mechanistic Concordance: A key aspect of extrapolation is determining whether the mechanism of toxicity observed in animals is relevant to humans. nih.govnih.gov For instance, if MCMOP were found to cause a particular effect in rodents via a specific metabolic pathway, it would be important to ascertain if that pathway is conserved and functional in humans.

Dose-Response Assessment: A thorough analysis of the dose-response relationship in animal studies is essential for identifying no-observed-adverse-effect levels (NOAELs) or benchmark doses (BMDs), which serve as the basis for deriving human health guidance values.

The confidence in extrapolating animal data to humans is significantly increased when there is a strong understanding of the underlying biological mechanisms. nih.gov However, specific studies detailing the mechanistic basis for extrapolating animal data on this compound to human systems are not widely documented.

Development of Adverse Outcome Pathways (AOPs) for Mechanistic Understanding

Adverse Outcome Pathways (AOPs) are conceptual frameworks that link a molecular initiating event (MIE) to an adverse outcome at the individual or population level through a series of key events. nih.govfoodpackagingforum.org The development of AOPs is a collaborative effort to organize existing knowledge and identify data gaps. nih.govfoodpackagingforum.org

For a phthalate metabolite like MCMOP, an AOP could be developed to describe how it might lead to a specific adverse outcome, such as reproductive toxicity. Such an AOP would typically include:

Molecular Initiating Event: For example, the binding of MCMOP to a specific nuclear receptor.

Key Events: A cascade of subsequent cellular and tissue-level changes, such as altered gene expression, impaired hormone synthesis, and cellular damage.

Adverse Outcome: The ultimate health effect of concern, such as decreased fertility or developmental abnormalities.

AOPs provide a structured way to evaluate the available mechanistic evidence and can help to guide the development of targeted testing strategies. foodpackagingforum.orgnih.gov While AOPs have been developed for some phthalates, a specific AOP for this compound has not been established in the AOP-Wiki or other public databases. researchgate.net

Cumulative Exposure Assessment Methodologies for Phthalate Mixtures (Focus on MCMOP contribution)

Humans are typically exposed to a mixture of different phthalates from various sources. Therefore, assessing the risk of a single phthalate in isolation may not be sufficient. Cumulative exposure assessment methodologies are used to evaluate the combined risk from exposure to multiple chemicals with a common mechanism of toxicity. nih.govnih.govepa.gov

For phthalate mixtures that may include MCMOP, the following approaches are often employed:

Hazard Index (HI): The HI approach is commonly used for assessing the risk of chemical mixtures that are assumed to have dose-additive effects. researchgate.net It involves summing the risk quotients (exposure divided by a health-based guidance value) for each component in the mixture.

Relative Potency Factors (RPFs): RPFs are used to express the potency of different chemicals relative to an index chemical. This allows for the conversion of exposures to different chemicals into equivalent exposures of the index chemical, which can then be summed.

Biomonitoring: Measuring the levels of phthalate metabolites, including potentially MCMOP, in human tissues and fluids (e.g., urine) provides an integrated measure of exposure from all sources. These biomonitoring data are crucial for conducting realistic cumulative exposure assessments.

While these methodologies are well-established for assessing phthalate mixtures, specific data on the contribution of this compound to cumulative phthalate exposure and risk are not extensively reported in the scientific literature.

Research Gaps, Challenges, and Future Academic Directions for Mono 7 Carboxy 2 Methyloctyl Phthalate Studies

Unexplored Environmental Compartments and Exposure Routes

A primary research gap is the comprehensive characterization of MCNP in various environmental media. While the primary routes of exposure to parent phthalates are recognized as ingestion, inhalation, and dermal contact, the specific pathways and contributions of these routes to internal MCNP concentrations are not well-defined. nih.govjst.go.jpsemanticscholar.org Phthalates are not chemically bound to plastic products and can be easily released into the environment, contaminating indoor air and dust. nih.govjst.go.jpsemanticscholar.org Food, pharmaceuticals, and nutritional supplements can also be sources of phthalate (B1215562) ingestion. nih.govjst.go.jpsemanticscholar.org

Future research should focus on:

Quantifying MCNP in diverse environmental matrices: Systematic studies are needed to measure MCNP concentrations in dust, indoor air, water sources, and food products to better understand its environmental prevalence.

Source apportionment studies: Identifying the primary sources of parent phthalates that lead to MCNP formation is crucial for developing effective exposure reduction strategies.

Characterizing the role of dermal absorption: The contribution of dermal contact with phthalate-containing products to the body's MCNP burden requires further investigation.

Comprehensive Elucidation of Low-Dose and Mixture Effects at Mechanistic Levels

The biological effects of low-dose exposure to MCNP, both alone and in combination with other chemicals, are largely unknown. Humans are continuously exposed to a complex mixture of phthalates and other environmental chemicals. nih.gov A study of a Puerto Rico birth cohort identified MCNP as a potential predictor for preterm birth in male fetuses, highlighting the need for further investigation into its effects on developmental endpoints. nih.gov

Key areas for future research include:

Mechanistic studies on low-dose effects: Investigating the cellular and molecular mechanisms through which low concentrations of MCNP may exert biological effects is a priority.

Mixture toxicity studies: Examining the combined effects of MCNP with other phthalate metabolites and environmental contaminants is essential to reflect real-world exposure scenarios. nih.gov Studies on environmentally relevant mixtures of phthalates have shown that they can disrupt ovarian function, and it is known that monoester metabolites can exhibit greater toxicity than the parent compounds. nih.gov

Identification of sensitive windows of exposure: Determining whether specific developmental periods, such as gestation or early childhood, are particularly vulnerable to the effects of MCNP is critical.

Advanced In Vitro and Organ-on-a-Chip Models for Mechanistic Research

Traditional in vitro and animal models often have limitations in predicting human responses to environmental toxicants. nih.gov Advanced models, such as organ-on-a-chip (OOC) systems, offer a promising avenue for mechanistic research on MCNP. nih.govresearchgate.net OOCs can recapitulate the three-dimensional microenvironment and physiological functions of human organs, providing a more relevant platform for toxicological studies. nih.gov These systems can be used to study the metabolism, transport, and organ-specific toxicity of compounds like MCNP. nih.gov

Future directions in this area should involve:

Development of MCNP-specific OOC models: Creating OOC models of key target organs, such as the liver, placenta, and developing reproductive tissues, to study the specific effects of MCNP.

Multi-organ-on-a-chip systems: Utilizing interconnected OOCs to investigate the systemic effects and organ cross-talk following MCNP exposure. nih.govresearchgate.net

High-throughput screening: Employing OOC platforms for higher-throughput screening of the biological activity of MCNP and other phthalate metabolites.

Integration of Omics Data for Systems Biology Approaches

The application of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) coupled with systems biology approaches has the potential to provide a holistic understanding of the biological perturbations caused by MCNP. researchgate.net These high-throughput methods can identify key molecular pathways and networks affected by MCNP exposure. researchgate.net For instance, a systems biology approach was used to investigate the mechanisms of toxicity of di-(2-ethylhexyl)-phthalate (DEHP) in the liver, revealing interference with crucial metabolic pathways. researchgate.net

Future research should aim to:

Generate multi-omics datasets: Performing comprehensive omics profiling in in vitro and in vivo models exposed to MCNP to identify its molecular signature.

Integrative data analysis: Using computational tools to integrate multi-omics data and construct network models of MCNP's mechanism of action.

Linking molecular changes to adverse outcomes: Connecting the identified molecular perturbations to apical toxicological endpoints to understand the full spectrum of MCNP's effects.

Development of Novel Mechanistic Biomarkers for Early Detection of Pathway Perturbations

Currently, MCNP is used as a biomarker of exposure to its parent phthalates. nih.govjst.go.jpsemanticscholar.org However, there is a need to develop novel mechanistic biomarkers that can indicate early biological effects and pathway perturbations resulting from MCNP exposure. Such biomarkers would be invaluable for risk assessment and the early detection of potential health risks.

Priorities for future research include:

Identifying MCNP-specific molecular changes: Utilizing omics data to discover specific changes in genes, proteins, or metabolites that are uniquely associated with MCNP exposure.

Validating candidate biomarkers: Verifying the specificity and sensitivity of potential mechanistic biomarkers in both experimental models and human populations.

Developing non-invasive biomarker assays: Creating assays for the detection of these biomarkers in easily accessible biological samples, such as urine or blood.

Methodological Advancements in High-Throughput Toxicokinetic and Toxicodynamic Modeling

Toxicokinetic (TK) and toxicodynamic (TD) modeling are essential tools for predicting the absorption, distribution, metabolism, and excretion (ADME) of chemicals and their resulting biological effects. There is a significant lack of specific TK and TD models for MCNP.

Future efforts should be directed towards:

Developing physiologically based toxicokinetic (PBTK) models for MCNP: Creating PBTK models to simulate the fate of MCNP in the human body and predict internal dose metrics in different tissues.

Integrating in vitro data into TK models: Using data from advanced in vitro systems, such as OOCs, to inform and refine PBTK models.

Quantitative AOP (Adverse Outcome Pathway) development: Linking molecular initiating events to adverse outcomes through the development of quantitative AOPs, which can be informed by TD modeling.

Cross-Disciplinary Collaborations for Integrated Mechanistic Understanding

Addressing the multifaceted challenges in MCNP research requires a collaborative effort across various scientific disciplines. Integrating expertise from toxicology, epidemiology, environmental science, computational biology, and engineering will be crucial for a comprehensive understanding of MCNP's environmental fate, exposure pathways, and health implications.

Future progress will be accelerated by:

Fostering interdisciplinary research teams: Encouraging collaborations between researchers with diverse expertise to tackle complex research questions related to MCNP.

Data sharing and harmonization: Promoting the sharing of data and methodologies across studies to enhance the robustness and comparability of findings.

Translational research initiatives: Establishing initiatives that facilitate the translation of basic research findings into public health and regulatory applications to mitigate risks associated with phthalate exposure. researchgate.net

Data on MCNP and Related Phthalate Metabolites

The following table summarizes findings from studies that have included Mono(7-carboxy-2-methyloctyl) phthalate (MCNP) or other relevant phthalate metabolites.

Study Focus Phthalate Metabolite(s) Key Findings Reference
Biomonitoring and Exposure MCNP and other phthalate metabolitesMCNP is a secondary metabolite of high-molecular-weight phthalates like DINP and DIDP, used as a biomarker of exposure. nih.govjst.go.jpsemanticscholar.org
Pregnancy Outcomes MCNPMCNP was identified as a potential predictor for preterm birth in male fetuses. nih.gov
Hormone Levels and Menopause MCNP, MCOP, MECPP, MEHHP, MEOHP, MnBPUrinary concentrations of MCNP were observed to decrease over time in a cohort of women. Other phthalate metabolites were associated with altered hormone levels. oup.com
Mixture Effects on Ovarian Function Environmentally relevant mixtures of phthalates and their metabolitesMixtures of phthalates and their monoester metabolites can disrupt the cell cycle and increase apoptosis in neonatal mouse ovaries. nih.gov
Systems Biology of Parent Compound DEHP and its metabolitesDEHP exposure in adult mice was found to interfere with hepatic pathways involved in metabolism. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying MCNP in biological matrices, and how can cross-contamination be minimized?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for precision. Sample preparation should include solid-phase extraction (SPE) to isolate MCNP from urine or serum. To minimize contamination, employ field blanks and pre-washed glassware, as phthalates are ubiquitous lab contaminants. Validate methods using certified reference materials (CRMs) and report recovery rates (e.g., 85–110%) .

Q. What in vitro models are suitable for studying MCNP toxicity, and which endpoints should be prioritized?

  • Methodological Answer : HepG2 (hepatoma) and SH-SY5Y (neuroblastoma) cell lines are recommended for assessing hepatotoxicity and neurotoxicity. Prioritize endpoints like reactive oxygen species (ROS) generation, mitochondrial membrane potential (ΔΨm), and apoptosis markers (e.g., caspase-3). Use dose ranges of 1–100 μM, with exposure durations of 24–72 hours. Include positive controls (e.g., DEHP metabolites) and normalize data to cell viability assays (e.g., MTT) .

Q. How does MCNP’s metabolic pathway differ from other carboxylated phthalate metabolites?

  • Methodological Answer : MCNP is a secondary oxidative metabolite of higher-molecular-weight phthalates (e.g., DiNP or DiDP). Unlike monoesters like MEHP (from DEHP), MCNP undergoes β-oxidation in the liver, forming a carboxylated side chain. Confirm metabolic pathways using hepatic microsomal assays with NADPH cofactors and analyze urinary excretion profiles via time-course studies .

Advanced Research Questions

Q. How can inter-study variability in MCNP exposure data be reconciled across populations?

  • Methodological Answer : Apply probabilistic statistical models (e.g., Monte Carlo simulations) to account for demographic covariates (age, BMI) and geographic factors. Use meta-regression to adjust for analytical differences (e.g., SPE vs. LLE extraction). For example, a 2024 meta-analysis harmonized data from 27 cohorts by normalizing creatinine levels and excluding occupationally exposed subgroups .

Q. What mechanistic insights explain contradictory findings on MCNP’s endocrine-disrupting effects?

  • Methodological Answer : Contradictions arise from assay specificity. Use reporter gene assays (e.g., ER/AR-CALUX) to differentiate receptor agonism vs. antagonism. For in vivo studies, compare subcutaneous vs. oral administration routes to assess bioavailability. Recent data suggest MCNP’s anti-androgenic activity is dose-dependent, with IC₅₀ values varying >10-fold between human and rodent models .

Q. What computational approaches improve pharmacokinetic modeling of MCNP in humans?

  • Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models incorporating urinary excretion rates and tissue-specific partition coefficients. Calibrate models using human biomonitoring data (e.g., urinary MCNP half-life ≈ 12–24 hours). Address data gaps in dermal absorption parameters by integrating ex vivo skin permeation assays .

Q. How can detection limits for MCNP in low-exposure cohorts be enhanced without compromising specificity?

  • Methodological Answer : Implement chemical derivatization (e.g., pentafluorobenzyl bromide) to improve MS ionization efficiency. Couple this with high-resolution mass spectrometry (HRMS) at resolutions >50,000 FWHM. For ultra-trace analysis, use online SPE-LC systems with pre-concentration columns, achieving limits of quantification (LOQ) <0.1 ng/mL .

Methodological Notes

  • Data Interpretation : Always report MCNP concentrations as both creatinine-adjusted and unadjusted values to facilitate cross-study comparisons .
  • Experimental Design : Include ≥3 biological replicates per condition and validate findings using orthogonal methods (e.g., ELISA for oxidative stress markers alongside transcriptomics) .
  • Ethical Compliance : For human studies, follow institutional guidelines for biomonitoring, and exclude participants with recent blood transfusions to avoid confounding from medical device leaching .

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